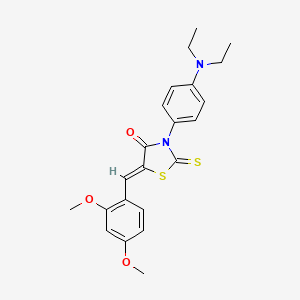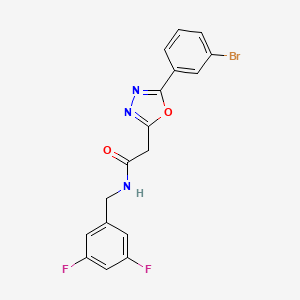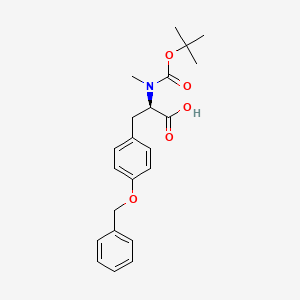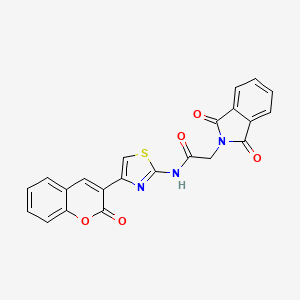
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic organic molecule that contains a thiazole ring and an isoindoline ring.
Scientific Research Applications
Anti-Inflammatory Applications
- A study by Nikalje et al. (2015) synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamido and evaluated them for anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, indicating their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Applications
- Research by Nath et al. (2021) on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity, suggesting the compound's utility in epilepsy treatment (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
- Another study by Nikalje et al. (2011) focused on the anticonvulsant and CNS depressant activities of 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives, finding that these compounds protected against seizures in a maximal electroshock seizure test (Nikalje, Khan, & Ghodke, 2011).
Antibacterial and Antifungal Applications
- Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins with 2-(1,3-dioxoisoindolin-2-yl)acetamide structure and evaluated them for antibacterial and antifungal activities. These compounds showed innovative properties in combating microbial infections (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Antioxidant Activity
- A study by Čačić et al. (2010) synthesized compounds with 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives and evaluated them for antioxidant activity. Several of these compounds showed excellent antioxidant properties (Čačić, Molnar, Šarkanj, Has-Schön, & Rajković, 2010).
Anticancer Applications
- Zhang et al. (2023) designed 2-oxoindolin-3-yl acetamide derivatives containing a 1,3,4-thiadiazole moiety and found them to be potent anticancer agents, highlighting the compound's potential in cancer therapy (Zhang, Tang, Fan, Li, Li, Liu, Long, Zhang, Zhang, Li, Wang, Chen, & Ouyang, 2023).
Anti-HIV Activity
- Bhavsar et al. (2011) synthesized N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives and evaluated their anti-HIV activity. They found some compounds to exhibit moderate to potent activity against HIV-1 (Bhavsar, Trivedi, Parekh, Savant, Thakrar, Bavishi, Radadiya, Vala, Lunagariya, Parmar, Paresh, Loddo, & Shah, 2011).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O5S/c26-18(10-25-19(27)13-6-2-3-7-14(13)20(25)28)24-22-23-16(11-31-22)15-9-12-5-1-4-8-17(12)30-21(15)29/h1-9,11H,10H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZHBZLORCAWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2668545.png)

![3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2668552.png)
![N-(2,6-dimethylphenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2668553.png)
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B2668554.png)
![5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2668555.png)



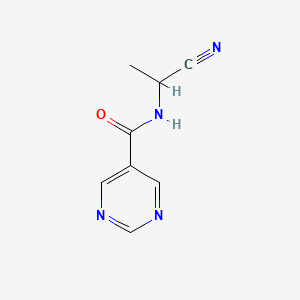
![N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2668564.png)
